Application Summary: Industrially, it is used in the large-scale production of chemicals, where it acts as an intermediate or a catalyst .
Experimental Procedures: The compound is used in batch or continuous processes, often requiring high temperatures and pressures to achieve desired conversion rates .
Results: Its use has led to more efficient industrial processes with higher yields and lower environmental impact .
Application Summary: 2-Fluorophenylzinc iodide is studied for its environmental impact, particularly in terms of its persistence and breakdown products .
Experimental Procedures: Environmental sampling and laboratory simulations are used to assess its behavior in different ecosystems .
Results: Research has provided insights into the compound’s environmental fate, aiding in the development of safer chemical practices .
Application Summary: 2-Fluorophenylzinc iodide is used as a reagent in catalysis research to study and develop new catalytic processes .
Experimental Procedures: It is often used in combination with transition metal catalysts to facilitate various organic transformations under controlled laboratory conditions .
Results: The application of this compound in catalysis has led to the discovery of more efficient reaction pathways and the development of novel catalysts .
Application Summary: This reagent is utilized in analytical chemistry for the calibration of analytical instruments and the development of new analytical methods .
Experimental Procedures: 2-Fluorophenylzinc iodide is used as a standard in chromatographic separation techniques and mass spectrometry to determine the presence of similar organic compounds .
Results: The use of this compound has improved the accuracy and precision of analytical measurements, particularly in the detection of fluorinated compounds .
Application Summary: In agricultural chemistry, 2-Fluorophenylzinc iodide is explored for its potential use in the synthesis of new pesticides and herbicides .
Experimental Procedures: The compound is used to introduce fluorinated phenyl groups into molecules, which can enhance their activity against various pests and weeds .
Results: Research has shown that such modifications can lead to more effective and environmentally friendly agricultural chemicals .
Application Summary: 2-Fluorophenylzinc iodide plays a role in the synthesis of organic-inorganic hybrid nanoparticles .
Experimental Procedures: It is used to functionalize the surface of nanoparticles to impart specific chemical properties, often through a process of ligand exchange .
Results: The functionalized nanoparticles have been used in a variety of applications, including drug delivery systems and electronic devices .
Application Summary: The reagent is investigated for its use in the development of new biomaterials, particularly in the context of medical implants and prosthetics .
Experimental Procedures: 2-Fluorophenylzinc iodide is used to modify the surface properties of biomaterials to improve their compatibility with biological tissues .
Results: Studies have indicated that such surface modifications can enhance the performance and longevity of biomedical implants .
Application Summary: This compound is studied for its role in the degradation of environmental pollutants and the development of green chemistry protocols .
Experimental Procedures: 2-Fluorophenylzinc iodide is used in research on photocatalytic degradation processes, aiming to break down harmful organic compounds in the environment .
Results: The findings from such studies contribute to the creation of more sustainable and less toxic methods for pollution control .
2-Fluorophenylzinc iodide is an organozinc compound with the chemical formula CHFIZn. It consists of a fluorinated phenyl group bonded to a zinc atom and an iodide ion. This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the fluorine atom enhances its reactivity and selectivity in various chemical transformations.
The synthesis of 2-fluorophenylzinc iodide typically involves the reaction of 2-fluorobromobenzene or a similar fluorinated aromatic compound with zinc iodide in a suitable solvent, such as tetrahydrofuran or diethyl ether. The general procedure can be outlined as follows:
2-Fluorophenylzinc iodide has several applications in organic chemistry:
Research on the interaction studies involving 2-fluorophenylzinc iodide primarily focuses on its reactivity with different electrophiles and other organometallic compounds. Its ability to form stable complexes allows it to participate effectively in cross-coupling reactions and other transformations, making it a valuable reagent in synthetic organic chemistry.
Several similar organozinc compounds exist that share structural characteristics or reactivity patterns with 2-fluorophenylzinc iodide. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Bromo-2-fluorophenylzinc iodide | CHBrFIZn | Enhanced reactivity due to bromine substituent |
2-Chloro-4-fluorophenylzinc iodide | CHClFIZn | Chlorine allows for different substitution patterns |
Phenylzinc iodide | CHIZn | Lacks fluorine; simpler reactivity profile |
Each of these compounds has unique features that influence their reactivity and applications in synthetic chemistry. The presence of different halogens alters their nucleophilicity and stability, making them suitable for various specific reactions.
Direct zinc insertion represents the most fundamental approach for synthesizing 2-fluorophenylzinc iodide, involving the oxidative addition of metallic zinc into the carbon-halogen bond of 2-fluorophenyl iodide [12]. This methodology encompasses several distinct mechanistic pathways and optimization strategies that significantly influence the efficiency and selectivity of organozinc reagent formation [15].
The halogen-zinc exchange mechanism underlying 2-fluorophenylzinc iodide synthesis proceeds through a complex two-step process involving oxidative addition followed by solubilization of surface-bound intermediates [15]. Mechanistic investigations using single-particle fluorescence microscopy have revealed that the initial oxidative addition of 2-fluorophenyl iodide to zinc metal surfaces occurs through single-electron transfer pathways, generating transient charged intermediates that subsequently undergo bond formation [38].
The insertion mechanism contains two primary steps: oxidative addition to form surface organozinc intermediate and solubilization of this intermediate to form solution organozinc complex [15]. The formation of organozinc species from aryl iodides requires specific activation conditions, as zinc insertion into aromatic carbon-halogen bonds is inherently slower than aliphatic systems [12]. Research has demonstrated that the presence of lithium chloride dramatically enhances the zinc insertion rate through accelerating the solubilization step rather than the oxidative addition process [15].
Computational studies utilizing density functional theory calculations have examined the factors determining activation energy in halogen-zinc exchange reactions [11]. The nature of the halogen atom affects the interaction energy but does not affect the deformation energy, while the type of alkyl ligand influences deformation rather than interaction energies [11]. For 2-fluorophenylzinc iodide formation, the iodine substituent provides optimal reactivity compared to bromide or chloride analogs due to favorable thermodynamic and kinetic parameters [11].
The mechanistic pathway involves formation of lithium organozincate complexes in tetrahydrofuran solution [17]. Electrospray ionization mass spectrometry and electrical conductivity measurements have confirmed that addition of lithium chloride leads to steep increases in organozincate anion signal intensities, indicating formation of lithium organozincates [17]. These complexes exhibit enhanced nucleophilicity and stability compared to simple organozinc halides [17].
Solvent selection profoundly influences both the rate and efficiency of 2-fluorophenylzinc iodide synthesis through multiple mechanisms affecting oxidative addition and intermediate solubilization [38]. Comparative studies between tetrahydrofuran and dimethyl sulfoxide have revealed distinct mechanistic origins of solvent effects in organozinc reagent synthesis [38].
In tetrahydrofuran solvent systems, zinc insertion proceeds with moderate rates at temperatures ranging from 25 to 70 degrees Celsius [41]. The reaction typically requires 12 to 24 hours for complete conversion, achieving yields of 70 to 90 percent under optimized conditions [15]. Tetrahydrofuran provides excellent functional group tolerance and forms stable solvated organozinc complexes through coordination to the zinc center [41].
Dimethyl sulfoxide exhibits superior performance as a solvent system for zinc insertion reactions, demonstrating accelerated oxidative addition compared to tetrahydrofuran [38]. Fluorescence microscopy studies have pinpointed the mechanistic origin of rate acceleration in dimethyl sulfoxide to enhanced oxidative addition rather than improved solubilization [38]. The polar aprotic nature of dimethyl sulfoxide stabilizes charged intermediates formed during single-electron transfer processes, leading to reduced activation barriers [38].
Temperature optimization studies have established optimal reaction conditions for 2-fluorophenylzinc iodide synthesis across different solvent systems [31]. Laboratory-scale continuous synthesis achieves complete conversion at temperatures ranging from 25 to 80 degrees Celsius with residence times of 1.5 to 14 minutes [31]. The temperature dependence follows Arrhenius behavior with estimated activation energies around 36 kilojoules per mole, indicating that the rate-limiting step involves physical processes such as adsorption or diffusion rather than chemical bond formation [28].
Advanced solvent systems incorporating 2-methyltetrahydrofuran have demonstrated comparable efficiency to conventional tetrahydrofuran while offering improved sustainability profiles [41]. These biosourced ethereal solvents maintain the coordination properties necessary for organozinc stabilization while reducing environmental impact [41].
Transmetallation represents an alternative synthetic strategy for 2-fluorophenylzinc iodide preparation, involving the transfer of organic groups from more reactive organometallic species to zinc centers [19]. This approach offers enhanced functional group tolerance and milder reaction conditions compared to direct insertion methodologies [19].
Lithium to zinc transmetalation provides a highly efficient route for synthesizing 2-fluorophenylzinc iodide from the corresponding lithium reagent [16]. The process involves initial formation of 2-fluorophenyllithium through halogen-lithium exchange, followed by transmetalation with zinc chloride to generate the desired organozinc species [16].
The transmetalation mechanism proceeds through formation of lithium organozincate intermediates that subsequently disproportionate to yield organozinc halides [17]. Nuclear magnetic resonance spectroscopy and conductivity measurements have confirmed the formation of these ate complexes in tetrahydrofuran solution [17]. The lithium organozincate species exhibit enhanced stability and reactivity compared to simple organozinc compounds [17].
Computational investigations of lithium zincate-mediated exchange reactions have revealed multiple mechanistic pathways [21]. The most energetically favored pathway involves tetrahydrofuran-solvated open complex-promoted mechanisms, while preservation of synergic character between lithium and zinc centers represents an alternative route [21]. The iodide exchange proceeds through a lithium-assisted aryl shuttle-like process where the iodoaryl substrate is first converted to aryllithium intermediate [21].
Temperature control proves critical for successful lithium/zinc transmetalation, with optimal conditions ranging from negative 78 to 25 degrees Celsius [19]. The reaction proceeds rapidly, typically completing within 5 to 30 minutes with yields ranging from 85 to 98 percent [19]. However, functional group tolerance remains limited due to the strongly basic nature of organolithium intermediates [19].
Magnesium to zinc transmetalation offers improved functional group compatibility compared to lithium-based methods while maintaining high efficiency for 2-fluorophenylzinc iodide synthesis [20]. The process typically involves initial formation of 2-fluorophenylmagnesium halide followed by transmetalation with zinc salts [20].
Structural studies of multinuclear zinc-magnesium complexes have revealed the coordination preferences and bonding patterns in these heterometallic systems [20]. X-ray crystallographic analysis demonstrates that zinc centers prefer four-fold coordination while magnesium centers accommodate higher coordination numbers [20]. This structural dichotomy influences the selectivity and efficiency of transmetalation processes [20].
The transmetalation dynamics involve formation of mixed magnesium-zinc intermediates that facilitate organic group transfer [20]. These heterometallic complexes exhibit enhanced Lewis acidity compared to homometallic systems, promoting coordination and activation of substrates [20]. The mechanism proceeds through coordination-insertion pathways with magnesium enhancing substrate coordination while zinc facilitates nucleophilic attack [20].
Reaction conditions for magnesium/zinc transmetalation typically require temperatures from negative 20 to 25 degrees Celsius with reaction times of 10 to 60 minutes [19]. Yields range from 80 to 95 percent under optimized conditions with moderate functional group tolerance [19]. The process offers advantages over lithium-based methods in terms of substrate compatibility and operational simplicity [19].
Continuous flow methodologies represent a transformative approach for 2-fluorophenylzinc iodide synthesis, addressing the inherent limitations of batch processes including safety concerns, scalability challenges, and product quality control [23]. Flow chemistry techniques enable precise control of reaction parameters while minimizing the accumulation of reactive organometallic intermediates [24].
The fundamental design of continuous flow organozinc synthesis involves flowing organic halide solutions through packed beds of zinc metal under controlled temperature and residence time conditions [24]. For 2-fluorophenylzinc iodide production, laboratory-scale reactors achieve flow rates of 30 to 50 milliliters per hour with residence times ranging from 1.5 to 14 minutes [31]. Complete conversion of 2-fluorophenyl iodide is achieved with organozinc yields of 82 to 92 percent under optimized conditions [31].
Advanced flow reactor configurations incorporate zinc replenishing units to maintain consistent metal surface area throughout extended operation [24]. The process employs large molar excesses of zinc, typically 6 to 250 equivalents, ensuring complete conversion while compensating for metal consumption [31]. Chemical and mechanical zinc activation methods enhance surface reactivity, with mechanical activation proving particularly effective for continuous operation [24].
Pilot-scale implementations demonstrate the scalability potential of continuous flow organozinc synthesis [31]. Throughput capabilities reach 3 to 18 liters per hour with maintained conversion efficiency of 84 to 98 percent [31]. The larger scale operations utilize zinc excess ratios of 100 to 250 equivalents while maintaining residence times comparable to laboratory systems [31].
Process monitoring and quality control in continuous flow synthesis employ real-time analytical techniques including online infrared spectroscopy and automated titration systems [43]. These monitoring capabilities enable immediate detection of conversion efficiency and product concentration, facilitating process optimization and ensuring consistent product quality [43].
Industrial-scale production of 2-fluorophenylzinc iodide presents numerous technical and economic challenges that significantly impact commercial viability and process design considerations [31]. These challenges encompass reactor engineering, safety management, quality control, and economic optimization across multiple operational scales [33].
Reactor design for industrial organozinc synthesis requires specialized materials and configurations to handle the highly reactive and air-sensitive nature of the products [33]. The pyrophoric properties and moisture sensitivity of organozinc compounds necessitate inert atmosphere processing with rigorous exclusion of oxygen and water [33]. Large-scale reactors must incorporate advanced sealing systems, pressure relief mechanisms, and emergency containment protocols [33].
Heat management represents a critical challenge in industrial organozinc synthesis due to the highly exothermic nature of zinc insertion reactions [33]. Industrial reactors require sophisticated temperature control systems capable of managing heat generation while maintaining optimal reaction conditions [33]. The superior heat management capabilities of continuous flow systems provide significant advantages over traditional batch processes for large-scale production [33].
Quality control and analytical challenges in industrial manufacturing include the development of rapid, reliable methods for determining organozinc concentration and purity [31]. Traditional titration methods prove inadequate for high-throughput production, necessitating automated analytical systems capable of real-time monitoring [31]. Gas chromatographic analysis after controlled quenching provides alternative analytical approaches for industrial quality assessment [31].
Economic considerations for industrial 2-fluorophenylzinc iodide production encompass raw material costs, energy consumption, waste generation, and capital equipment requirements [37]. The high cost of 2-fluorophenyl iodide starting material significantly impacts overall production economics, driving development of alternative synthetic routes [37]. Process intensification through continuous flow methodologies offers potential economic advantages through reduced equipment size, improved efficiency, and enhanced safety profiles [37].
Storage and transportation challenges for industrial-scale organozinc production require specialized handling protocols and container systems [34]. The air and moisture sensitivity of 2-fluorophenylzinc iodide necessitates inert packaging systems with controlled atmosphere maintenance throughout the supply chain [34]. Solution formulations in appropriate solvents provide enhanced stability compared to solid organozinc compounds [34].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectroscopy of 2-fluorophenylzinc iodide reveals characteristic aromatic proton signals that are significantly influenced by both the fluorine substituent and the zinc coordination [1]. The aromatic protons exhibit distinct chemical shifts and coupling patterns that serve as definitive fingerprints for structural identification.
The proton ortho to the fluorine atom typically appears as a triplet of doublets in the range of 7.0-7.2 parts per million, demonstrating both proton-fluorine coupling (²JH-F) and vicinal proton-proton coupling (³JH-H) [1]. The meta protons manifest as complex multiplets between 7.2-7.4 parts per million, while the para proton shows characteristic fluorine coupling effects appearing as a multiplet in the 6.8-7.0 parts per million region [2].
The zinc coordination to the aromatic ring significantly affects the electronic environment of the aromatic protons, causing downfield shifts compared to the corresponding free fluorobenzene derivatives [3]. Studies on related zinc iodide complexes have demonstrated that the iodine atom creates distinct spatial environments that influence the nuclear magnetic resonance chemical shift values, with the maximum and minimum chemical shifts of aromatic hydrogens showing systematic variations depending on the substituent electronic properties [3].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
¹³C nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 2-fluorophenylzinc iodide [1]. The carbon atom directly bonded to fluorine exhibits a characteristic doublet due to one-bond carbon-fluorine coupling (¹JC-F), typically appearing in the 155-165 parts per million range [4]. This coupling constant provides valuable information about the carbon-fluorine bond strength and hybridization state.
The ipso carbon bonded to zinc displays a distinct chemical shift pattern, usually appearing between 140-160 parts per million as either a singlet or a small doublet depending on the degree of fluorine influence [3] [1]. The aromatic carbons meta and para to both fluorine and zinc show characteristic chemical shifts that reflect the combined electronic effects of these substituents.
Research on zinc complexes containing fluorinated aromatic ligands has shown that the carbon nuclear magnetic resonance spectra are particularly sensitive to the coordination environment around the zinc center [5]. The chemical shifts of aromatic carbons provide direct evidence for the electronic communication between the zinc center and the aromatic ring system.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
¹⁹F nuclear magnetic resonance spectroscopy represents one of the most informative techniques for characterizing 2-fluorophenylzinc iodide due to the high sensitivity and wide chemical shift range of the fluorine nucleus [6] [7]. The fluorine atom in the ortho position relative to the zinc-carbon bond exhibits a characteristic chemical shift typically ranging from -110 to -125 parts per million, referenced to sodium trifluoroacetate [7].
The ¹⁹F nuclear magnetic resonance signal appears as a complex multiplet due to coupling with neighboring aromatic protons [6]. The coupling patterns provide detailed information about the molecular geometry and the spatial relationship between the fluorine atom and other nuclei in the molecule [8]. The fluorine nucleus is exceptionally sensitive to changes in the electronic environment, making it an excellent probe for monitoring coordination state and molecular interactions [9].
Studies on fluorinated organometallic compounds have demonstrated that ¹⁹F nuclear magnetic resonance chemical shifts are highly dependent on the metal coordination environment [10]. The chemical shift range for aromatic fluorine atoms spans approximately 700 parts per million from -300 to +400 parts per million, providing excellent chemical shift dispersion for structural assignments [6].
Aromatic Carbon-Hydrogen Stretching Vibrations
The infrared spectrum of 2-fluorophenylzinc iodide exhibits characteristic aromatic carbon-hydrogen stretching vibrations in the 3100-3050 reciprocal centimeters region [11]. These vibrations appear as strong absorption bands and are diagnostic for aromatic systems [12]. The frequency and intensity of these bands provide information about the aromatic ring substitution pattern and the electronic effects of both fluorine and zinc substituents [13].
The carbon-hydrogen stretching frequencies in fluorinated aromatic compounds are typically shifted to higher frequencies compared to unsubstituted benzene derivatives due to the electron-withdrawing effect of fluorine [14]. The presence of the zinc substituent introduces additional electronic perturbations that can be detected through careful analysis of the vibrational frequencies [15].
Aromatic Carbon-Carbon Stretching Vibrations
Aromatic carbon-carbon stretching vibrations appear in the 1600-1475 reciprocal centimeters range as medium to weak intensity bands [11]. These vibrations are characteristic of the aromatic ring skeleton and provide information about the ring symmetry and substituent effects [12]. In 2-fluorophenylzinc iodide, the presence of both fluorine and zinc substituents breaks the ring symmetry, leading to distinct splitting patterns in the carbon-carbon stretching region [1].
Comparative studies on zinc complexes with fluorinated aromatic ligands have shown that the carbon-carbon stretching frequencies are sensitive indicators of metal-ligand bonding strength and coordination geometry [16]. The frequency shifts observed in these vibrations correlate with the degree of electron donation from the aromatic ring to the zinc center [5].
Carbon-Fluorine Stretching Vibrations
The carbon-fluorine stretching vibration represents one of the most characteristic features in the infrared spectrum of 2-fluorophenylzinc iodide, appearing as a strong absorption band in the 1250-1100 reciprocal centimeters region [11] [17]. This vibration is highly diagnostic for fluorinated aromatic compounds and provides direct evidence for the presence and position of the fluorine substituent [12].
The carbon-fluorine stretching frequency is influenced by both the aromatic ring electronic properties and the zinc coordination effects [4]. Studies on fluorinated organometallic compounds have demonstrated that metal coordination can significantly affect carbon-fluorine bond strength and vibrational frequency [18]. The precise frequency of this vibration provides information about the carbon-fluorine bond order and the electronic communication between the fluorine atom and the zinc center [10].
Zinc-Carbon and Zinc-Iodine Stretching Vibrations
The zinc-carbon stretching vibration appears in the 500-400 reciprocal centimeters region as a medium intensity band [19] [20]. This vibration is characteristic of organozinc compounds and provides direct evidence for the zinc-carbon bond formation [15]. The frequency of this vibration is sensitive to the zinc coordination environment and the electronic properties of the organic ligand [21].
The zinc-iodine stretching vibration occurs at lower frequencies, typically in the 250-150 reciprocal centimeters range [20]. This vibration appears as a weak to medium intensity band and provides information about the zinc-iodine bond strength and coordination geometry [22]. Studies on zinc iodide complexes have shown that the zinc-iodine stretching frequency is influenced by the coordination number of zinc and the presence of other ligands [3].
Ring Breathing and Deformation Modes
Aromatic ring breathing modes appear in the 1000-800 reciprocal centimeters region and provide information about the overall ring geometry and substituent effects [11]. These vibrations are particularly sensitive to the substitution pattern and can distinguish between different isomers of fluorinated aromatic compounds [17].
The ring deformation modes, including in-plane and out-of-plane carbon-hydrogen bending vibrations, appear in characteristic frequency ranges [12]. In-plane carbon-hydrogen bending occurs in the 1300-1000 reciprocal centimeters region, while out-of-plane carbon-hydrogen wagging appears strongly in the 900-690 reciprocal centimeters range [11]. These vibrations provide complementary information about the molecular geometry and electronic structure [13].
Molecular Geometry and Bond Parameters
Single-crystal X-ray diffraction studies of 2-fluorophenylzinc iodide complexes and related fluorinated zinc compounds have provided crucial insights into the molecular geometry and bonding parameters [16]. The zinc center typically adopts a distorted tetrahedral coordination geometry when complexed with additional ligands such as tetrahydrofuran or other donor solvents [3] [22].
Bond length analysis from crystallographic studies of related zinc-aryl complexes reveals that the zinc-carbon bond distance typically ranges from 2.00 to 2.10 angstroms, depending on the coordination environment and steric effects [16]. The carbon-fluorine bond length in the aromatic ring remains relatively constant at approximately 1.35 angstroms, indicating minimal perturbation from zinc coordination [23].
The zinc-iodine bond distance in organozinc iodide complexes typically spans 2.50 to 2.70 angstroms, consistent with ionic zinc-iodine interactions [22]. The bond angles around the zinc center deviate from ideal tetrahedral geometry due to steric interactions between the aromatic ring and the iodine substituent [3].
Crystal Packing and Intermolecular Interactions
Crystallographic studies of fluorinated zinc complexes have revealed important intermolecular interactions that influence solid-state structure and stability [16] [5]. Hydrogen bonding interactions between aromatic hydrogen atoms and electronegative atoms such as fluorine or iodine contribute to crystal packing stability [3].
π-π stacking interactions between aromatic rings in adjacent molecules provide additional stabilization in the solid state [16]. The presence of fluorine substituents can either enhance or diminish these interactions depending on the molecular orientation and packing arrangement [23]. Studies on related zinc complexes have shown that fluorine substitution often leads to distinct packing motifs compared to non-fluorinated analogs [5].
The coordination of zinc to aromatic rings can influence the planarity and electronic properties of the aromatic system, which in turn affects intermolecular interactions [22]. Computational modeling combined with crystallographic data has provided insights into the relationship between molecular structure and solid-state properties [24].
Temperature-Dependent Structural Changes
Variable-temperature crystallographic studies of zinc complexes have revealed important information about structural flexibility and thermal stability [5]. The zinc-carbon bond is generally stable across a wide temperature range, although coordination geometry may undergo subtle changes with temperature variation [3].
The fluorine substituent introduces additional rigidity to the aromatic ring system, which can influence thermal expansion properties and phase transitions [23]. Studies on similar fluorinated metal complexes have shown that temperature-dependent structural changes often correlate with changes in physical properties such as luminescence and magnetic behavior [5].
Density Functional Theory Optimization Methods
Computational modeling using density functional theory has provided valuable insights into the molecular geometry and electronic structure of 2-fluorophenylzinc iodide [25] [26]. The B3LYP functional combined with appropriately chosen basis sets has proven reliable for geometry optimization of organozinc compounds [26] [5].
Basis set selection is crucial for accurate modeling of zinc-containing compounds [25]. The 6-311++G(d,p) basis set provides good accuracy for light atoms, while specialized basis sets such as LANL2DZ or def2-TZVP are recommended for zinc to account for relativistic effects [26] [4]. Studies comparing different computational methods have established benchmark accuracy levels for bond lengths (±0.02 angstroms) and bond angles (±2 degrees) [25].
Solvent effects can be incorporated using continuum solvation models such as the polarizable continuum model, which is particularly important for organozinc compounds that are typically handled in solution [26]. The choice of solvent model can significantly influence calculated geometries and energies, especially for ionic organometallic species [5].
Electronic Structure and Frontier Molecular Orbitals
Computational analysis of the electronic structure reveals important information about bonding and reactivity patterns in 2-fluorophenylzinc iodide [5] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into chemical reactivity and potential applications [26].
The HOMO-LUMO gap for zinc-containing aromatic compounds typically ranges from 3-5 electron volts, depending on the substituent effects and coordination environment [25]. Fluorine substitution generally increases the HOMO-LUMO gap due to its electron-withdrawing properties, which stabilizes both frontier orbitals [5].
Electron density analysis using computational methods reveals the charge distribution within the molecule and the degree of charge transfer between different atomic centers [26]. The zinc center typically carries a positive partial charge, while the aromatic ring and substituents show varying degrees of electron density depletion or enhancement [5].
Vibrational Frequency Calculations
Computational prediction of vibrational frequencies provides valuable support for experimental infrared spectroscopic assignments [25] [26]. Density functional theory calculations typically predict vibrational frequencies within ±20 reciprocal centimeters of experimental values when appropriate scaling factors are applied [5].
The calculation of vibrational frequencies also serves as a validation of optimized geometries, as the absence of imaginary frequencies confirms that the calculated structure corresponds to a true minimum on the potential energy surface [26]. Frequency calculations provide thermodynamic properties such as zero-point vibrational energy and entropy contributions [25].
Computational analysis of normal modes allows for detailed assignment of experimental vibrational bands and identification of characteristic group frequencies [12]. The visualization of normal mode displacements helps in understanding the nature of specific vibrational motions and their sensitivity to molecular structure [5].
Nuclear Magnetic Resonance Chemical Shift Predictions
Computational prediction of nuclear magnetic resonance chemical shifts has become increasingly accurate for organometallic compounds [4] [27]. The gauge-independent atomic orbital method provides reliable chemical shift predictions for ¹H, ¹³C, and ¹⁹F nuclei in zinc-containing molecules [26].
The accuracy of calculated chemical shifts depends strongly on the choice of computational method and basis set [27]. Hybrid density functional methods such as B3LYP generally provide good accuracy for chemical shift predictions in organometallic systems, with typical errors of 5-15 parts per million for ¹H and ¹³C nuclei [26].
Reaction Pathway and Stability Analysis
Computational modeling has been used to investigate the stability and potential reaction pathways of organozinc compounds [18] [5]. Energy profiles for bond rotation, dissociation, and rearrangement processes provide insights into molecular flexibility and thermal stability [26].
The calculated bond dissociation energies for zinc-carbon and zinc-iodine bonds help predict the reactivity and stability of the compound under different conditions [25]. These calculations are particularly valuable for understanding the balance between stability and reactivity that makes organozinc reagents useful in synthetic applications [18].